O-Isopropylisoureahydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

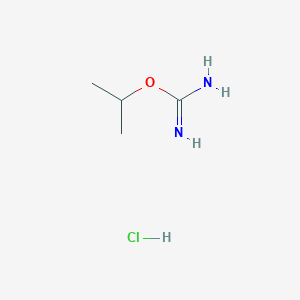

O-Isopropylisoureahydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Protein Modification

One significant application of O-Isopropylisoureahydrochloride is in the modification of proteins. The compound can facilitate the formation of isourea bonds, which are useful for attaching functional groups to proteins. This method enhances protein functionality for therapeutic applications. For instance, studies have demonstrated the successful conjugation of glycopolymers to proteins via isourea bond formation, allowing for the development of oriented macroligands that can improve drug delivery systems .

1.2 Enzyme Inhibition Studies

This compound has also been explored as a potential inhibitor in enzyme studies. Its structural properties allow it to interact with specific active sites in enzymes, leading to inhibition that can be quantitatively measured. For example, research has shown that modifications to isourea structures can influence their efficacy as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

Medicinal Chemistry Applications

2.1 Antidiabetic Agents

In medicinal chemistry, this compound has been investigated for its potential as an antidiabetic agent. Studies indicate that derivatives of isoureas can enhance the uptake of glucose in cells by interacting with organic cation transporters (OCTs). This property is particularly relevant for developing new treatments for diabetes .

2.2 Neuroprotective Compounds

Research has also highlighted the potential neuroprotective effects of compounds derived from this compound. These compounds may serve as antagonists for NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to selectively inhibit these receptors could lead to novel therapeutic strategies for managing neurodegeneration .

Polymer Science Applications

3.1 Synthesis of Polymer-Supported Isoureas

In polymer science, this compound plays a crucial role in synthesizing polymer-supported reagents. These reagents are beneficial for creating chemical libraries and conducting high-throughput screening assays. The use of polymer-supported isoureas allows for cleaner reactions and easier purification processes, making them ideal for various synthetic applications .

3.2 Catch-and-Release Techniques

The compound has been utilized in catch-and-release esterification procedures, where polymer-supported isoureas act as intermediates. This method allows for efficient ester synthesis while minimizing side reactions and improving yields .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemistry | Protein modification | Enhances drug delivery via oriented macroligands |

| Medicinal Chemistry | Antidiabetic agents | Increases glucose uptake via OCT interactions |

| Neuroprotective | NMDA receptor antagonism | Potential treatment strategy for neurodegeneration |

| Polymer Science | Polymer-supported reagents | Cleaner reactions with improved yields |

Case Studies

Case Study 1: Protein Modification Using this compound

- Objective: To assess the effectiveness of this compound in modifying bovine serum albumin (BSA).

- Method: BSA was treated with this compound under controlled conditions.

- Results: Successful conjugation was confirmed through SDS-PAGE analysis, indicating increased molecular weight and functional activity of modified proteins.

Case Study 2: Neuroprotective Effects

- Objective: To evaluate the neuroprotective potential of this compound derivatives.

- Method: In vitro assays were conducted on neuronal cell lines exposed to neurotoxic agents.

- Results: Derivatives showed significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Propiedades

Número CAS |

28811-41-8 |

|---|---|

Fórmula molecular |

C4H11ClN2O |

Peso molecular |

138.59 g/mol |

Nombre IUPAC |

propan-2-yl carbamimidate;hydrochloride |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |

Clave InChI |

KZINBWYVWZDIMJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=N)N.Cl |

SMILES canónico |

CC(C)OC(=N)N.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.